molecular formula C14H18N2O2 B5630233 N'-cyclohexylidene-4-methoxybenzohydrazide CAS No. 302910-62-9

N'-cyclohexylidene-4-methoxybenzohydrazide

Cat. No.: B5630233
CAS No.: 302910-62-9
M. Wt: 246.30 g/mol
InChI Key: YFNFEESHNDXOEJ-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-4-methoxybenzohydrazide is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a methoxy group at the para position and a cyclohexylidene group at the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-cyclohexylidene-4-methoxybenzohydrazide can be synthesized through the condensation reaction between 4-methoxybenzohydrazide and cyclohexanone. The reaction typically involves mixing equimolar amounts of 4-methoxybenzohydrazide and cyclohexanone in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product can be isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as nitroso or nitro compounds.

    Reduction: Reduced forms, such as hydrazines or amines.

    Substitution: Substituted benzohydrazides with various functional groups replacing the methoxy group.

Scientific Research Applications

N’-cyclohexylidene-4-methoxybenzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexylidene-4-methylbenzohydrazide
  • N’-cyclohexylidene-4-hydroxybenzohydrazide
  • N’-cyclohexylidene-4-nitrobenzohydrazide

Uniqueness

N’-cyclohexylidene-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-(cyclohexylideneamino)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNFEESHNDXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354347
Record name N'-cyclohexylidene-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302910-62-9
Record name N'-cyclohexylidene-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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